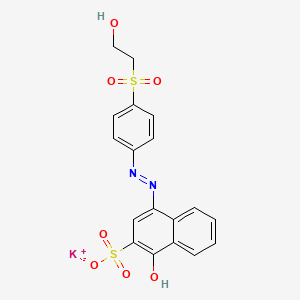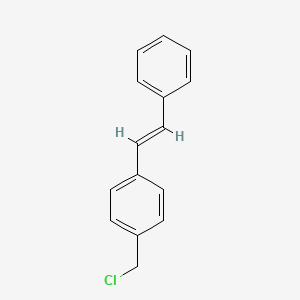
(S)-Carisbamate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.
Chemical Reactions Analysis
Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.
Mechanism of Action
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:
(S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.
Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.
Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
Properties
CAS No. |
1292841-50-9 |
|---|---|
Molecular Formula |
C₉H₆D₄ClNO₃ |
Molecular Weight |
219.66 |
Synonyms |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








